2-Hydrazino-1H-benzimidazole

Description

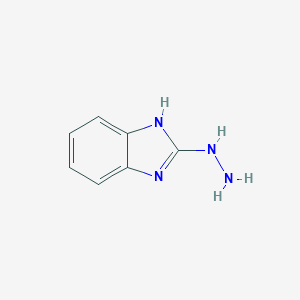

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUYWNZBZXDJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164704 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15108-18-6 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15108-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Hydrazino-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydrazino-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry. This document details established synthetic protocols, presents key analytical data in a structured format, and outlines the expected spectroscopic characteristics of the compound. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.

Introduction

Benzimidazole and its derivatives are of significant interest in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly through the formation of hydrazones and other heterocyclic systems. Its versatile reactivity makes it a valuable scaffold for combinatorial chemistry and the development of new chemical entities. This guide focuses on the practical aspects of its preparation and the analytical methods for its characterization.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported, both of which are detailed below.

Method 1: From 2-Chloro-1H-benzo[d]imidazole

This is a common and direct method for the synthesis of this compound. The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-1H-benzo[d]imidazole with hydrazine.

A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 ml of ethanol is refluxed for 6 hours. After the reaction is complete, the solution is concentrated and cooled. The resulting solid product is then collected and crystallized from ethanol to yield 2-hydrazinyl-1H-benzo[d]imidazole as white crystals.

Method 2: From 1H-benzimidazole-2-sulfonic acid

An alternative route involves the reaction of 1H-benzimidazole-2-sulfonic acid with an excess of hydrazine hydrate.

A solution of 1H-benzimidazolyl-2-sulfonic acid (0.0176 mol) and an excess of 99% hydrazine hydrate (0.53 mol, 26 ml) is refluxed for 3 hours. After cooling the reaction mixture, preferably in an ice bath, the product crystallizes. The solid is then filtered off and washed with cold water to give 2-hydrazino-1H-benzimidazoles.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₄ | [2][3] |

| Molecular Weight | 148.17 g/mol | [2][3] |

| Appearance | White to light-yellow powder or crystals | [2] |

| Melting Point | 190 °C | |

| Yield | 75% (from 2-chloro-1H-benzo[d]imidazole) | |

| Yield | 76% (from 1H-benzimidazole-2-sulfonic acid) | [1] |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (M+) : m/z 148[3]

** fragmentation analysis** The fragmentation pattern provides further structural information. Key fragments observed in the mass spectrum of this compound are:

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (benzimidazole) | ~3150 |

| N-H stretch (hydrazine) | 3300-3400 (broad) |

| C=N stretch | ~1625 |

| C=C stretch (aromatic) | ~1577 |

| C-H stretch (aromatic) | 2850-3057 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for this compound are not extensively reported. However, based on the known spectra of its derivatives, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be anticipated.

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H |

| NH (Benzimidazole) | Variable | Broad Singlet | 1H |

| NH (Hydrazinyl) | Variable | Broad Singlet | 1H |

| NH₂ (Hydrazinyl) | Variable | Broad Singlet | 2H |

Note: The chemical shifts of N-H protons are highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the carbon atoms in the molecule. The carbon at position 2 (C2), attached to two nitrogen atoms, is anticipated to appear significantly downfield.

| Carbon | Expected Chemical Shift (δ ppm) |

| C2 (N-C-N) | >150 |

| Aromatic Carbons | 110 - 145 |

Experimental and Logical Workflows

The synthesis of this compound can be visualized through the following workflow diagrams.

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The presented protocols and data serve as a foundational resource for chemists and pharmaceutical scientists. The availability of reliable synthetic and analytical procedures is paramount for the advancement of drug discovery programs that utilize this versatile benzimidazole scaffold. Further research to fully elucidate the experimental spectroscopic data of the parent compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2-Hydrazino-1H-benzimidazole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydrazino-1H-benzimidazole. This versatile heterocyclic compound serves as a crucial building block in the synthesis of a wide array of derivatives with significant pharmacological activities. This document consolidates key data, outlines detailed experimental protocols, and visualizes associated biological pathways to support ongoing research and development efforts.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₈N₄. It is characterized by the fusion of a benzene ring and an imidazole ring, with a hydrazine group attached at the 2-position of the imidazole moiety.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while an experimental melting point is well-documented, the boiling point is a predicted value. The compound is described as a solid and has been reported as a dark purple crystalline powder.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | [2][3][4] |

| Molecular Weight | 148.17 g/mol | [2][3][4] |

| Melting Point | 224-225 °C | [2] |

| Boiling Point (Predicted) | 318.2 ± 25.0 °C | [2] |

| Appearance | Solid, Dark purple crystalline powder | [1] |

| pKa (Predicted) | 6.07 ± 0.20 | [5] |

| Solubility | Soluble in ethanol. Quantitative data in other common solvents is not readily available. | [6][7] |

Chemical Properties

This compound exhibits reactivity characteristic of both the benzimidazole ring system and the hydrazine functional group. Its primary chemical utility lies in its role as a precursor for the synthesis of various derivatives, most notably hydrazones, through condensation reactions with aldehydes and ketones.

1.2.1. Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing with o-phenylenediamine. The general synthetic pathway is outlined below.

1.2.2. Reactivity

The hydrazine moiety of this compound readily undergoes condensation reactions with carbonyl compounds to form Schiff bases, specifically hydrazones. This reactivity is the foundation for the synthesis of a diverse library of derivatives with a range of biological activities.

Spectral Data

Detailed spectral data for the parent compound, this compound, is not extensively reported in the literature. However, analysis of its derivatives provides insight into its characteristic spectral features.

1.3.1. Infrared (IR) Spectroscopy

The IR spectra of hydrazone derivatives of this compound show characteristic peaks that can be extrapolated to the parent compound. The N-H bonds of the benzimidazole ring and the hydrazine group typically exhibit strong stretching vibrations in the region of 3370–3160 cm⁻¹[8]. The formation of a hydrazone is confirmed by the appearance of a C=N stretching vibration around 1600–1620 cm⁻¹[8].

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectra of hydrazone derivatives recorded in DMSO-d₆, the protons of the benzimidazole ring typically appear as multiplets in the range of 6.9–7.3 ppm[8]. The labile N-H protons of the benzimidazole and hydrazine moieties are expected to appear as broad signals at higher chemical shifts.

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of this compound, compiled from various literature sources.

Synthesis of 2-Mercapto-1H-benzimidazole

-

In a round-bottom flask, dissolve potassium hydroxide (0.09 mol) in ethanol (95 ml).

-

To this solution, add carbon disulfide (0.09 mol).

-

Add o-phenylenediamine (0.08 mol) in portions, followed by the addition of water (15 ml).

-

Reflux the reaction mixture for 3 hours.

-

Add activated charcoal cautiously and continue to reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

The filtrate contains 2-Mercapto-1H-benzimidazole.

Synthesis of 1H-Benzimidazole-2-sulfonic acid

-

Prepare a 50% aqueous solution of sodium hydroxide.

-

Dissolve the 2-Mercapto-1H-benzimidazole obtained in the previous step in the NaOH solution.

-

Add a solution of potassium permanganate (KMnO₄) dropwise with stirring for 1 hour.

-

Filter the reaction mixture.

-

Acidify the filtrate to a pH of 1 using hydrochloric acid.

-

The resulting precipitate of 1H-Benzimidazole-2-sulfonic acid is collected by filtration and washed with water.[2]

Synthesis of this compound

-

Dissolve 1H-Benzimidazole-2-sulfonic acid (0.0176 mol) in an excess of 99% hydrazine hydrate (0.53 mol, 26 ml).[6]

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the resulting solid product and wash it with cold water.[7]

-

The resulting solid is this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly its hydrazones, have been shown to possess a range of biological activities, including anthelmintic and anticancer properties.[6]

Inhibition of Tubulin Polymerization

A primary mechanism of action for the anticancer and anthelmintic effects of many benzimidazole derivatives is the inhibition of tubulin polymerization.[9] These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting their formation, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasites.

Other Potential Signaling Pathways

While inhibition of tubulin polymerization is a well-established mechanism, some benzimidazole-hydrazone derivatives have also been identified as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and is involved in pH regulation and tumor progression. Its inhibition represents an alternative or complementary mechanism for the anticancer activity of these compounds.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry that allows for the synthesis of a diverse range of biologically active molecules. Its derivatives, particularly the hydrazones, have demonstrated significant potential as therapeutic agents, primarily through the inhibition of tubulin polymerization. This guide provides a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology, facilitating further exploration and application of this important chemical scaffold. Further research is warranted to fully elucidate the quantitative physical properties and to explore the full spectrum of biological activities and mechanisms of action of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rubingroup.org [rubingroup.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 9. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and formula of 2-Hydrazino-1H-benzimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1H-benzimidazole is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, combining a benzimidazole core with a reactive hydrazine moiety, allows for the synthesis of a diverse range of derivatives. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis protocols, and spectroscopic characterization. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

This compound, also known as (1H-Benzimidazol-2-yl)hydrazine, is composed of a fused benzene and imidazole ring system, with a hydrazine group (-NHNH₂) attached at the 2-position of the imidazole ring. The presence of amine and imine functionalities, along with the aromatic system, contributes to its distinct chemical reactivity and potential for forming various derivatives.

Molecular Formula: C₇H₈N₄[1][2][3][4]

Synonyms: (1H-Benzimidazol-2-yl)hydrazine, 2-Hydrazinyl-1H-benzo[d]imidazole[1][5]

CAS Number: 15108-18-6[1][2][3][4]

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized using various analytical techniques. A summary of key quantitative data is provided below.

| Property | Value | Reference(s) |

| Molecular Weight | 148.17 g/mol | [1][3][4] |

| Appearance | White to dark purple crystalline powder | [6][7] |

| Melting Point | 190 °C or 224-225 °C | [3][6] |

| ¹H NMR (DMSO-d₆) | Aromatic Protons (Benzene Ring): Expected as multiplets in the range of δ 6.9-7.5 ppm.-NH and -NH₂ Protons: Expected as broad singlets, chemical shift can be variable. | [3][6][8] |

| ¹³C NMR (DMSO-d₆) | C2 (Imidazole Ring): Expected to be significantly deshielded (>150 ppm) due to attachment to three nitrogen atoms.Aromatic Carbons: Expected in the typical range of δ 110-145 ppm. | [1][3] |

| FT-IR (KBr, cm⁻¹) | N-H Stretching (Amine/Imine): Strong, broad peaks expected in the 3160–3370 cm⁻¹ region.C=N Stretching (Imidazole): Characteristic absorption expected around 1600–1620 cm⁻¹. | [6][8] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 148.Fragmentation: Common fragmentation pathways for benzimidazoles involve the sequential loss of hydrogen cyanide (HCN). | [5][9] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported in the literature. The choice of method often depends on the availability of starting materials and desired scale. Below are two common protocols.

Protocol 1: From 2-Chlorobenzimidazole

This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzimidazole with hydrazine.

-

Reaction Setup: A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) is prepared in 30 mL of ethanol.

-

Reflux: The reaction mixture is heated under reflux for approximately 6 hours.

-

Isolation: The mixture is then concentrated under reduced pressure and cooled.

-

Crystallization: The resulting solid product is collected and purified by crystallization from ethanol to yield the final product.[6]

Protocol 2: From 1H-Benzimidazole-2-thiol

This multi-step synthesis begins with a more readily available starting material, 1H-benzimidazole-2-thiol.

-

Oxidation: 1H-Benzimidazole-2-thiol is first oxidized to 1H-benzimidazol-2-yl-sulfonic acid. This is typically achieved using an oxidizing agent like potassium permanganate in an aqueous solution of sodium hydroxide.[5][10]

-

Hydrazinolysis: The resulting 1H-benzimidazol-2-yl-sulfonic acid (0.0176 mol) is then refluxed with an excess of 99% hydrazine hydrate (0.53 mol) for 3 hours.[8][10]

-

Isolation and Purification: Upon cooling the reaction mixture, typically in an ice bath, the product crystallizes out. It is then filtered, washed, and can be further purified if necessary.[8]

Caption: Generalized workflows for the synthesis of this compound.

Applications in Drug Development

The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The addition of a hydrazine group at the 2-position provides a reactive handle for creating extensive libraries of derivative compounds through condensation reactions with aldehydes, ketones, and other electrophiles. Research has shown that derivatives of this compound exhibit a wide range of biological activities, including:

-

Anticancer: Certain hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][11]

-

Antiparasitic: The molecule has been used as a precursor for compounds with potent anthelmintic activity, in some cases exceeding the efficacy of clinically used drugs.[10][12]

-

Antioxidant: The structural features of its derivatives have been linked to radical scavenging capabilities.[10]

-

Anti-influenza: Some synthesized compounds have shown potential as anti-influenza agents.[5]

The mechanism for some of these activities in derivative compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division. This highlights the potential of this compound as a foundational structure for developing targeted therapeutics.

Conclusion

This compound is a versatile and valuable compound for synthetic and medicinal chemists. Its straightforward synthesis and reactive nature make it an ideal starting point for the exploration of new chemical entities with therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to leverage this molecule in their drug discovery and development programs.

References

- 1. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine|CAS 139883-61-7 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 15108-18-6|2-Hydrazinyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 5. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. 2-Hydrazinyl-1H-benzo[d]imidazole , 95% , 15108-18-6 - CookeChem [cookechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Hydrazino-1H-benzimidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydrazino-1H-benzimidazole, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. This information is critical for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.0 - 13.6 | Broad Singlet | Imidazole N-H |

| ~6.9 - 7.3 | Multiplet | Aromatic C-H |

| Not available | Not available | Hydrazino N-H |

| Not available | Not available | Hydrazino NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Not available | C2 (Carbon attached to the hydrazino group) |

| Not available | Aromatic Carbons |

Note: Specific ¹³C NMR data for this compound is not explicitly available in the public domain. The data for benzimidazole derivatives can vary significantly based on substitution.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3160 | Strong | N-H Stretching (Imidazole and Hydrazino groups)[1] |

| ~1620 - 1600 | Medium to Strong | C=N Stretching (Imidazole ring)[1] |

| Not available | Not available | N-H Bending |

| Not available | Not available | Aromatic C-H Stretching |

| Not available | Not available | Aromatic C=C Bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | Not available | [M]⁺ (Molecular Ion) |

| Not available | Not available | Fragmentation Ions |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses, based on common practices for benzimidazole derivatives.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for benzimidazole derivatives as it solubilizes them well and allows for the observation of exchangeable N-H protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a typical range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method.

-

-

Data Acquisition:

-

Employ an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Benzimidazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive overview of the historical milestones, key chemical syntheses, quantitative biological data, and mechanisms of action that underpin the enduring importance of benzimidazole derivatives in modern drug discovery.

Discovery and Historical Development

The journey of benzimidazole began in 1872 when Hobrecker first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization.[1] This initial discovery laid the groundwork for the exploration of this versatile heterocyclic system.

Two classical and enduring methods for synthesizing the benzimidazole core subsequently emerged:

-

Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and at high temperatures.[4][5]

-

Weidenhagen Synthesis: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic benzimidazole ring.[5]

These fundamental synthetic strategies opened the door to the creation of a vast library of substituted benzimidazoles, paving the way for the discovery of their immense therapeutic potential.

Key Therapeutic Classes and Representative Drugs

The versatility of the benzimidazole scaffold is showcased by its presence in a wide range of clinically successful drugs.

Anthelmintics

Benzimidazole anthelmintics revolutionized the treatment of parasitic worm infections. Thiabendazole, discovered in the 1950s, was one of the first broad-spectrum anthelmintics. This was followed by the development of more potent and safer drugs like albendazole and mebendazole.

Proton Pump Inhibitors (PPIs)

The development of omeprazole in the late 1970s marked a paradigm shift in the treatment of acid-related gastrointestinal disorders. This class of drugs, which includes esomeprazole, lansoprazole, pantoprazole, and rabeprazole, profoundly and durably suppresses gastric acid secretion.

Anticancer Agents

More recently, the benzimidazole scaffold has been successfully incorporated into targeted cancer therapies. A notable example is abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative benzimidazole derivatives, providing a basis for comparison of their biological activity.

Table 1: Comparative IC50 Values of Benzimidazole Anthelmintics against Tubulin Polymerization

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Mebendazole | Low micromolar to nanomolar range | [6] |

| Albendazole | 0.1 - 10 | [6] |

| Fenbendazole | 0.1 - 10 | [6] |

| Nocodazole | 1.97 - 6.32 | |

| Oxibendazole | 1.97 - 6.32 | |

| Parbendazole | 1.97 - 6.32 |

Note: IC50 values can vary depending on the specific assay conditions and the source of tubulin.

Table 2: Comparative IC50 Values of Proton Pump Inhibitors against H+/K+-ATPase

| Compound | IC50 (µM) for H+/K+-ATPase Inhibition | Reference |

| Omeprazole | 2.4 | [7] |

| Pantoprazole | 6.8 | [7] |

| Esomeprazole | Data suggests higher potency than omeprazole | [8] |

| Lansoprazole | Generally similar to omeprazole | [8] |

| Rabeprazole | Generally similar to omeprazole | [8] |

Note: IC50 values are dependent on the specific experimental conditions, particularly the pH at which the assay is conducted.

Table 3: Comparative IC50 Values of Benzimidazole-Containing CDK4/6 Inhibitors

| Compound | IC50 (nM) for CDK4/Cyclin D1 | IC50 (nM) for CDK6/Cyclin D3 | Reference |

| Abemaciclib | 2 | 4 | [9] |

| Palbociclib | 11 | 16 | [9] |

| Ribociclib | 10 | 39 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of benzimidazole derivatives.

Synthesis of 2,5-Dimethyl-1H-benzo[d]imidazole (Hobrecker's Method - A Representative Modern Adaptation)

Principle: This procedure is a modern adaptation of the principles of Hobrecker's original synthesis, involving the reduction of a nitro group to an amine and subsequent acid-catalyzed cyclization.

Materials:

-

2-Nitro-4-methylacetanilide

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend 2-nitro-4-methylacetanilide in a mixture of ethanol and water.

-

Add tin powder to the suspension.

-

Slowly add concentrated hydrochloric acid dropwise while stirring and maintaining the temperature below 50°C.

-

After the addition is complete, heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a concentrated sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2,5-dimethyl-1H-benzo[d]imidazole.

Synthesis of Albendazole (A Representative Multi-step Synthesis)

The synthesis of albendazole is a multi-step process that can be broadly outlined as follows:

-

Thiocyanation: 2-Nitroaniline is thiocyanated to produce 2-nitro-4-thiocyanoaniline.

-

Alkylation: The thiocyano group is alkylated with propyl bromide to yield 4-(propylthio)-2-nitroaniline.

-

Reduction: The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine to form 4-(propylthio)-o-phenylenediamine.

-

Cyclization: The resulting diamine is then cyclized with a suitable reagent, such as methyl (cyanimido)carbamate, to form the benzimidazole ring and introduce the carbamate side chain, yielding albendazole.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm. Inhibitors of this process will reduce the rate and extent of the absorbance increase.[6]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP solution

-

Benzimidazole test compound dissolved in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the benzimidazole test compound at various concentrations. Include a vehicle control (DMSO).

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C in the spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves and determine the IC50 value of the test compound.

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of benzimidazole derivatives stem from their ability to interact with specific biological targets and modulate key signaling pathways.

Anthelmintics: Tubulin Polymerization Inhibition

Benzimidazole anthelmintics exert their effect by binding to the β-tubulin subunit of parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule formation leads to impaired cellular processes such as cell division, motility, and nutrient absorption, ultimately resulting in the death of the parasite.

Mechanism of tubulin polymerization inhibition by benzimidazole anthelmintics.

Proton Pump Inhibitors: Irreversible Inhibition of H+/K+-ATPase

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[8] The activated form of the drug then covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function. This blockage of the proton pump prevents the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

Mechanism of action of proton pump inhibitors.

Anticancer Agents: CDK4/6 Inhibition

Abemaciclib and other related CDK4/6 inhibitors function by targeting the cell cycle machinery in cancer cells.[9] In many hormone receptor-positive breast cancers, the cell cycle is driven by the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes cell cycle progression from the G1 to the S phase. Abemaciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb and thereby causing the cancer cells to arrest in the G1 phase of the cell cycle, thus halting their proliferation.

References

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Tautomerism in 2-Hydrazino-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric forms of 2-Hydrazino-1H-benzimidazole, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental and computational data on the parent this compound are limited, this document synthesizes available information from studies on its derivatives and the broader principles of benzimidazole chemistry to elucidate its likely tautomeric behavior. Understanding this equilibrium is crucial for drug design, as different tautomers can exhibit varied binding affinities and pharmacological profiles.

The Core Concept: Tautomeric Equilibria in this compound

Tautomerism in this compound can be categorized into two primary types: annular tautomerism and exocyclic (amino-imino) tautomerism. These equilibria involve the migration of a proton.

-

Annular Tautomerism: This involves the migration of a proton between the N1 and N3 atoms of the benzimidazole ring. For asymmetrically substituted benzimidazoles, this leads to two distinct tautomers. In solution, if the rate of proton exchange is rapid, NMR spectroscopy will show averaged signals for the symmetric carbons and protons of the benzene ring.[1][2][3]

-

Exocyclic Tautomerism (Amino-Imino): This involves the migration of a proton from a ring nitrogen to the exocyclic hydrazine moiety, or within the hydrazine group itself, resulting in amino and imino forms. This is analogous to the well-studied keto-enol tautomerism.[1][4] For this compound, three principal tautomeric forms are conceivable, as illustrated below.

Caption: Potential Tautomeric Equilibria in this compound.

While comprehensive studies on the parent compound are scarce, research on related 2-hydrazino-benzimidazole derivatives suggests that they predominantly exist in the amino tautomeric form in DMSO solution.[5] Computational studies on hydrazone derivatives also often show a preference for the amino form, though this is highly dependent on substitution and solvent.[6]

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is essential to characterize the tautomeric equilibrium.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.[1] In cases of slow proton exchange, distinct signals for each tautomer can be observed and quantified. For rapid exchange, averaged signals are seen. The chemical shifts of the C4/C7 and C5/C6 pairs in the 13C NMR spectrum are particularly indicative of the tautomeric state.[3][7]

-

Infrared (IR) Spectroscopy: The presence of characteristic bands can help identify the dominant tautomer. For instance, the N-H stretching vibrations in the benzimidazole and hydrazine moieties, and the C=N stretching vibration of the imino form, appear in distinct regions of the spectrum.[8]

-

UV-Vis Spectroscopy: Different tautomers will have distinct electronic transitions, leading to different absorption spectra. This technique is often used to study the effects of solvent and pH on the tautomeric equilibrium.[9]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers. By calculating the Gibbs free energy of each form in the gas phase and in various solvents (using continuum solvation models), the equilibrium populations can be estimated.[6][10]

Caption: A typical workflow for the comprehensive analysis of tautomerism.

Quantitative Data

Table 1: Calculated Tautomeric Ratios for 2-(1H-benzimidazol-2-yl)hydrazone Derivatives

| Derivative | Solvent | Amino Form (%) | Imino Form (%) | ΔG (kJ/mol) | Reference |

| 3,4-dihydroxybenzylidene | Gas Phase | 81.66 | 18.34 | ~3.4 | [6] |

| 3,4-dihydroxybenzylidene | Water | 91.97 | 8.03 | ~6.1 | [6] |

| 3,4-dihydroxybenzylidene | Benzene | 96.18 | 3.82 | ~8.2 | [6] |

| 2,3-dihydroxybenzylidene | Gas Phase | 3.48 | 96.52 | ~-8.4 | [6] |

| 2,3-dihydroxybenzylidene | Water | 9.98 | 90.02 | ~-5.5 | [6] |

| 2,3-dihydroxybenzylidene | Benzene | 4.60 | 95.40 | ~-7.6 | [6] |

Note: These values are for hydrazone derivatives and not the parent this compound. They illustrate the significant influence of substituent position and solvent on the equilibrium.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common route involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzimidazole ring with hydrazine hydrate.

Method A: From 2-Mercapto-1H-benzimidazole [6]

-

Oxidation: 1H-benzimidazole-2-thiol is oxidized to 1H-benzimidazol-2-yl-sulfonic acid using an oxidizing agent like potassium permanganate in an alkaline solution.

-

Hydrazinolysis: The resulting sulfonic acid is refluxed with an excess of hydrazine hydrate (99%) for approximately 3 hours.

-

Isolation: Upon cooling the reaction mixture in an ice bath, the product, this compound, crystallizes. It is then filtered off and washed with cold water.

Method B: From 2-Chloro-1H-benzimidazole

-

Reaction: A mixture of 2-chloro-1H-benzimidazole (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 ml) is refluxed for 6 hours.

-

Isolation: The reaction mixture is concentrated and cooled. The resulting solid is collected and crystallized from ethanol to yield pure this compound.

Spectroscopic Characterization Protocol

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) at a concentration of approximately 10-20 mg/mL.

-

NMR Spectroscopy:

-

Acquire 1H NMR and 13C NMR spectra at room temperature.

-

Perform variable temperature NMR studies to investigate the dynamics of proton exchange. Cooling the sample may slow down the exchange rate, allowing for the resolution of signals from individual tautomers.[1]

-

Utilize 2D NMR techniques (COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for the predominant tautomer.

-

-

IR Spectroscopy:

-

Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet).

-

Analyze the spectrum for characteristic N-H stretching bands (typically in the 3100-3400 cm-1 region) and C=N stretching bands (around 1600-1650 cm-1) to infer the dominant tautomeric form in the solid state.[8]

-

Conclusion and Future Directions

The tautomerism of this compound is a complex interplay of annular and exocyclic forms. Based on limited direct evidence and extensive data from its derivatives, the amino tautomer (1H-benzimidazol-2-ylhydrazine) is likely the predominant form, especially in polar aprotic solvents like DMSO.[5] However, the equilibrium can be significantly influenced by the solvent, temperature, and pH.

There is a clear need for further research focused specifically on the parent compound. A detailed study employing variable temperature NMR, advanced computational modeling, and crucially, single-crystal X-ray diffraction, would provide definitive answers regarding the tautomeric preferences of this important synthetic intermediate. Such knowledge would be invaluable for the rational design of novel benzimidazole-based therapeutic agents.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 9. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Hydrazino-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-1H-benzimidazole, a key heterocyclic compound with significant potential in medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's core physicochemical properties.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on synthetic procedures, a qualitative solubility profile can be inferred. The compound is noted to be soluble in ethanol, as it is often refluxed in this solvent during synthesis and recrystallized from it upon cooling.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | Soluble, particularly at elevated temperatures. | |

| Water | Sparingly soluble to insoluble. | Inferred from synthetic workup |

| Dimethylformamide (DMF) | Likely soluble, as it is used in the synthesis of related derivatives. | [1] |

| Dimethyl sulfoxide (DMSO) | Likely soluble, a common solvent for benzimidazole derivatives in biological assays. | [2][3] |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the samples using a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

-

The resulting concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its development as a pharmaceutical agent. Forced degradation studies are essential to understand its intrinsic stability, potential degradation products, and degradation pathways.[5][6][7] While specific degradation products for this compound are not detailed in the reviewed literature, a general approach to stability testing can be outlined. Hydrazones, which can be formed from this compound, are known to be labile to hydrolysis, particularly under acidic conditions.[8][9]

Table 2: General Stability Profile and Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Outcome |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Degradation expected, potential cleavage of the hydrazine group. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Potential for degradation. |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Potential oxidation of the hydrazine moiety. |

| Thermal Degradation | Dry heat (e.g., 60-100°C) for an extended period | Potential for solid-state degradation. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for photodegradation. |

Experimental Protocol for Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound.[5][10]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol)

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 80°C) for a specified time. Take samples at various time points, neutralize them, and dilute for analysis.

-

Basic Degradation: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 80°C). Take samples at various time points, neutralize them, and dilute for analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time and take samples for analysis.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 105°C) for a set period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photodegradation: Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples against a dark control.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection, to separate and identify the parent compound and any degradation products.

Visualizations

Synthesis Workflow

The synthesis of this compound is a multi-step process that can be initiated from o-phenylenediamine. The following diagram illustrates a common synthetic route.[11][12][13]

Caption: Synthesis pathway for this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of this compound have been shown to exert their biological effects, such as anticancer and anthelmintic activities, through the inhibition of tubulin polymerization.[14][15][16][17][18][19][20] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 7. biomedres.us [biomedres.us]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Routes for 2-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a vast array of therapeutic applications, including as antiulcer, antiviral, anticancer, and antihypertensive agents.[1] The efficacy of these compounds is often dictated by the nature of the substituent at the 2-position, making the efficient and versatile synthesis of 2-substituted benzimidazoles a critical focus for organic and medicinal chemists. This technical guide provides an in-depth review of the principal synthetic routes to this important class of heterocycles, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data.

Condensation of o-Phenylenediamines with Carboxylic Acids and Derivatives (Phillips-Ladenburg Synthesis)

The most classical and widely utilized method for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or anhydrides).[2][3][4][5] The reaction is typically promoted by heating in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA), which facilitates the cyclodehydration of the intermediate N-acyl-o-phenylenediamine.[2][6]

The general mechanism proceeds via initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration of the resulting tetrahedral intermediate yields the final 2-substituted benzimidazole.

Figure 1: Phillips-Ladenburg Synthesis Workflow.

Quantitative Data for Phillips-Ladenburg Type Syntheses

The efficiency of the Phillips-Ladenburg reaction can be influenced by the choice of acid catalyst, solvent, and reaction conditions. Modern variations often employ microwave irradiation to significantly reduce reaction times and improve yields.[6][7][8]

| R-Group of Carboxylic Acid | Catalyst / Conditions | Time | Yield (%) | Reference |

| Phenyl | p-TsOH, Toluene | 2-3 hr (reflux) | 82 | [9] |

| 4-Chlorophenyl | p-TsOH, Toluene | 2-3 hr (reflux) | 79 | [9] |

| 2-Hydroxyphenyl | p-TsOH, Toluene | 2-3 hr (reflux) | 85 | [9] |

| Methyl | HCl (4M), Microwave (450W) | 1.5 min | 95 | [8] |

| Ethyl | HCl (4M), Microwave (450W) | 2.0 min | 92 | [8] |

| Propyl | HCl (4M), Microwave (450W) | 2.5 min | 90 | [8] |

| Phenyl | Water, Ethyl Acetate, Microwave (765W) | 8 min | 88 | [6] |

| Cinnamyl | Water, Ethyl Acetate, Microwave (765W) | 10 min | 85 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-1H-benzimidazole using p-TsOH Catalyst [9]

-

A mixture of o-phenylenediamine (0.01 mol), butyric acid (0.01 mol), and p-toluenesulfonic acid (p-TsOH) (20 ml) in toluene (10 ml) is prepared in a round-bottom flask.

-

The mixture is refluxed for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is filtered to collect the solid product.

-

The collected solid is dried to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-1H-benzimidazoles [6]

-

In a microwave-safe vessel, o-phenylenediamine (0.01 mol), the desired aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) are mixed in water (15 ml).

-

The vessel is sealed and irradiated in a microwave reactor at 90% power (765 W) for the specified time (see table).

-

After irradiation, the reaction mixture is allowed to cool to room temperature.

-

The mixture is made just alkaline to litmus by the slow, dropwise addition of 10% sodium hydroxide (NaOH) solution.

-

The precipitated product is collected by filtration, washed with cold water, and then dried.

-

The crude product is recrystallized from absolute ethanol to yield the pure 2-aryl-benzimidazole.

Condensation of o-Phenylenediamines with Aldehydes

Another fundamental and highly versatile route to 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes. This reaction typically proceeds in two stages: initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to form the aromatic benzimidazole ring.[2][9] A wide variety of catalysts and oxidants can be employed to facilitate this transformation, ranging from metal catalysts to milder, greener alternatives.

The mechanism involves the condensation of the o-phenylenediamine with one molecule of the aldehyde to form a mono-imine (Schiff base). This intermediate then undergoes intramolecular attack by the remaining free amino group on the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic product. Air is often a sufficient oxidant, though others like H₂O₂ or metal-based catalysts can be used to improve efficiency.[2]

Figure 2: Aldehyde Condensation Workflow.

Quantitative Data for Aldehyde Condensation Syntheses

The choice of catalyst and solvent system is crucial for achieving high yields and selectivity in the condensation with aldehydes. Recent research has focused on developing heterogeneous and recyclable catalysts to improve the sustainability of the process.

| Aldehyde R-Group | Catalyst / Conditions | Solvent | Time | Yield (%) | Reference |

| Phenyl | 10 wt% MgO@DFNS | Ethanol | 4 hr | 95 | [10] |

| 4-Chlorophenyl | 10 wt% MgO@DFNS | Ethanol | 3.5 hr | 98 | [10] |

| 4-Nitrophenyl | 10 wt% MgO@DFNS | Ethanol | 3 hr | 97 | [10] |

| 4-Methylphenyl | 10 wt% MgO@DFNS | Ethanol | 4.5 hr | 92 | [10] |

| 4-Methoxyphenyl | 10 wt% MgO@DFNS | Ethanol | 4.5 hr | 94 | [10] |

| Cyclohexyl | Sodium Hydrogen Sulfite | DMA | 2 hr | 88.8 | [11] |

| Phenyl | p-TsOH | DMF | 2-3 hr | 80 | [9] |

| 4-Chlorophenyl | H₂O₂ / HCl | Acetonitrile | 25 min | 98 | [12] |

| 4-Nitrophenyl | H₂O₂ / HCl | Acetonitrile | 20 min | 96 | [12] |

Experimental Protocols

Protocol 3: Heterogeneous Catalysis with MgO@DFNS [10]

-

In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.1 mmol), and 10 wt% of the MgO@DFNS catalyst in ethanol.

-

Stir the resulting mixture at room temperature for the time specified in the data table (typically 3-5 hours).

-

Monitor the reaction's progress using TLC.

-

Upon completion, filter the reaction mixture to recover the solid, heterogeneous catalyst. The catalyst can be washed, dried at 80°C, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography to yield the pure 2-substituted benzimidazole.

Protocol 4: Synthesis of 2-Alkylbenzimidazoles using Sodium Hydrogen Sulfite [11]

-

Prepare a mixture of o-phenylenediamine (50.0 mmol) and sodium hydrogen sulfite (50.0 mmol) in N,N-dimethylacetamide (DMA) (50 mL) in a flask and heat to 100°C.

-

To the heated mixture, add a solution of the aliphatic aldehyde (e.g., cyclohexyl aldehyde, 50.0 mmol) in DMA (10 mL) dropwise over a 10-minute period.

-

Stir the reaction mixture at 100°C and monitor for completion.

-

After the reaction is complete, cool the mixture to below 40°C.

-

Add 2% sodium carbonate solution (10 mL) and continue stirring for approximately 2 hours.

-

Collect the resulting solid product by suction filtration, wash thoroughly with water, and air-dry.

Conclusion

The synthesis of 2-substituted benzimidazoles can be achieved through several robust and adaptable methods. The classical Phillips-Ladenburg and aldehyde condensation routes remain highly relevant, with continuous advancements in catalysis and reaction conditions enhancing their efficiency, scope, and environmental friendliness. The use of heterogeneous catalysts offers significant advantages in terms of product purification and catalyst recyclability, aligning with the principles of green chemistry. Furthermore, microwave-assisted synthesis provides a powerful tool for accelerating reaction rates and improving yields, making it an attractive option for high-throughput synthesis in drug discovery settings. The choice of a specific synthetic route will ultimately depend on the desired substituent, substrate availability, and the scale of the reaction. The protocols and data compiled in this guide offer a solid foundation for researchers to select and optimize the most suitable method for their synthetic targets.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. ijariie.com [ijariie.com]

- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 4. scispace.com [scispace.com]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 6. sciforum.net [sciforum.net]

- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Benzimidazole synthesis [organic-chemistry.org]

The Expanding Therapeutic Potential of Novel Benzimidazole Compounds: A Technical Guide

Introduction

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions.[2] This versatility has led to the development of numerous FDA-approved drugs for a range of conditions, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and antihypertensives (telmisartan).[3] Recently, research has intensified on synthesizing novel benzimidazole derivatives to address pressing therapeutic challenges, particularly in oncology, infectious diseases, and inflammatory conditions.[1][4] This guide provides an in-depth technical overview of the recent advancements in the biological activities of these novel compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their ability to target multiple pathways involved in tumor growth, proliferation, and survival.[5][6] Their mechanisms of action are diverse, ranging from inhibiting critical enzymes to disrupting cellular structures and inducing programmed cell death.[5][7]

Mechanisms of Action

Novel benzimidazole compounds exert their anticancer effects through several key mechanisms:

-

Tubulin Polymerization Inhibition: Similar to established drugs like mebendazole, new derivatives can bind to tubulin, preventing the formation of microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis.[5]

-

Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell signaling. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), involved in angiogenesis, and Epidermal Growth Factor Receptor (EGFR), which drives cell proliferation.[4][8] Compound 5a , a benzimidazole-triazole hybrid, showed potent EGFR inhibition with an IC50 of 0.086 µM.[8]

-

Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Certain benzimidazole-acridine hybrids can function as topoisomerase I or II inhibitors, preventing the re-ligation of DNA strands and causing catastrophic DNA damage that triggers apoptosis.[8][9]

-

Induction of Apoptosis: Many benzimidazole derivatives induce cancer cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[5] This is often achieved by increasing mitochondrial membrane permeability, which leads to the release of cytochrome c and the activation of caspases.[5][10]

Data on Anticancer Activity

The cytotoxic effects of novel benzimidazole derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Compound 7 | HeLa (Cervical) | 10.6 - 13.6 | Doxorubicin | 3.4 | [11] |

| Compounds 12b-12d | HeLa (Cervical) | 10.6 - 13.6 | Doxorubicin | 3.4 | [11] |

| Compound 6 | A549 (Lung) | 28.3 - 31.2 | Doxorubicin | 4.3 | [11] |

| Compound 6 | MCF-7 (Breast) | 28.3 - 31.2 | Doxorubicin | 6.4 | [11] |

| Compound 8I | K562 (Leukemia) | 2.68 | - | - | [9] |

| Compound 8I | HepG-2 (Liver) | 8.11 | - | - | [9] |

| Compound 5a | HepG-2 (Liver) | 0.086 (EGFR) | Gefitinib | 0.052 (EGFR) | [8] |

| Compound 5a | - | 2.52 (Topo II) | Doxorubicin | 3.62 (Topo II) | [8] |

Signaling Pathway Visualization

The following diagram illustrates the multi-target mechanisms of action of benzimidazole-based anticancer agents.

Caption: Multi-target anticancer mechanisms of benzimidazoles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, primarily through mitochondrial dehydrogenase activity.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the novel benzimidazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).[11][14]

-

MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13] Incubate the plate for 2 to 4 hours at 37°C, protected from light.[13]

-

Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[13] For suspension cells, centrifuge the plate to pellet the cells before aspiration.[13] Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have shown significant potential as both antibacterial and antifungal agents, often exhibiting broad-spectrum activity.[3][15]

Mechanisms of Action

The antimicrobial action of benzimidazoles can be attributed to various mechanisms, including:

-

Enzyme Inhibition: A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[16] By inhibiting this enzyme, benzimidazole derivatives can disrupt DNA synthesis, leading to cell death.[16] In fungi, they can inhibit enzymes like cytochrome P450 14-alpha-demethylase (CYP51), which is crucial for ergosterol synthesis, a vital component of the fungal cell membrane.[17]

-

Disruption of Cell Integrity: By interfering with cell wall or membrane synthesis, these compounds can compromise the structural integrity of the microbe, leading to lysis and death.

Data on Antimicrobial Activity

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| 11d | S. aureus | 3.9 | Norfloxacin | 3.9 | [18] |

| 13b | S. aureus | 3.9 | Norfloxacin | 3.9 | [18] |

| 11d | E. coli | 7.8 | Norfloxacin | 7.8 | [18] |

| 13b | C. albicans | 3.9 | Fluconazole | 7.8 | [18] |

| 5i | M. luteus | 3.9 | Ciprofloxacin | 15.62 | [19] |

| 5i | E. coli | 3.9 | Ciprofloxacin | 7.81 | [19] |

| 3m | S. pyrogenes | 21 | Cefixime | 26 | [17] |

| 3n | S. pyrogenes | 25 | Cefixime | 26 | [17] |

Experimental Protocol: Zone of Inhibition (Agar Disk Diffusion Test)

The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a substance.[20]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.[21]

-

Disk Application: Impregnate sterile paper filter discs with a known concentration of the synthesized benzimidazole compound. Using sterile forceps, place the discs onto the surface of the inoculated agar plate.[22] A disc with the solvent can be used as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin) serve as positive controls.[23]

-